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Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638

This technical guide provides a comprehensive overview of the predicted spectroscopic and
spectrometric data for 2,5-Dimethylhexanoic acid. It is intended for researchers, scientists,
and professionals in drug development who are involved in the synthesis, identification, and
characterization of organic molecules. This document outlines the expected data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), along with general experimental protocols.

Chemical Structure

IUPAC Name: 2,5-Dimethylhexanoic acid Molecular Formula: CsH1602 Molecular Weight:
144.21 g/mol [1][2] CAS Number: 90201-13-1[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework
of a molecule. The following tables summarize the predicted *H and *C NMR data for 2,5-
Dimethylhexanoic acid in a typical deuterated solvent like CDCls.

Table 1: Predicted *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~11-12 Singlet (broad) 1H -COOH
~2.4 Quartet 1H H-2
~1.5-1.7 Multiplet 1H H-5
~1.2-1.4 Multiplet 2H H-3
~1.1-1.2 Multiplet 2H H-4
~1.15 Doublet 3H C2-CHs
~0.85 Doublet 6H C5-(CHs)2

Table 2: Predicted 33C NMR Data

Chemical Shift (d) ppm Assignment
~182 C=0 (C-1)
~45 C-2

~38 C-4

~34 C-3

~28 C-5

~22 C5-(CHs)2
~17 C2-CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of 2,5-Dimethylhexanoic acid is expected to show characteristic absorption bands
for the carboxylic acid group.

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm~?) Description of Vibration

2500-3300 (broad) O-H stretch of the carboxylic acid

~2960 C-H stretch (alkane)

~1710 C=0 stretch of the carboxylic acid

~1465 C-H bend (alkane)

~1300 C-O stretch of the carboxylic acid

~930 O-H bend (out-of-plane) of the carboxylic acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 2,5-Dimethylhexanoic acid, electron
ionization (EI) would likely lead to the following fragmentation pattern.

Table 4: Predicted Major Mass Spectral Fragments (El)
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miz Proposed Fragment

144 [M]* (Molecular lon)

129 [M - CHs]*

101 [M - C3H7]*

87 [M - CaHq]*

74 McLafferty rearrangement fragment
57 [CaHs]*

43 [CsHA]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2,5-Dimethylhexanoic acid
is dissolved in a deuterated solvent (e.g., CDCIs) containing a small amount of
tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra are recorded on
a spectrometer, typically operating at a frequency of 300-500 MHz for tH NMR.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt
plates (e.g., NaCl) or as a thin film on a single salt plate.

Mass Spectrometry (MS): The mass spectrum is typically acquired using a mass spectrometer
with an electron ionization (El) source. The sample can be introduced via a direct insertion
probe or through a gas chromatograph (GC-MS) for separation from any impurities prior to
analysis.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
plausible mass spectral fragmentation pathway.
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Caption: General workflow for spectroscopic and spectrometric analysis.
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Caption: Plausible fragmentation pathway for 2,5-Dimethylhexanoic acid in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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